1-Methyleneandrosterone
Description
Structure
3D Structure
Properties
IUPAC Name |
(3S,5S,8R,9S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-1-methylidene-3,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-2H-cyclopenta[a]phenanthren-17-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O2/c1-12-10-14(21)11-13-4-5-15-16-6-7-18(22)19(16,2)9-8-17(15)20(12,13)3/h13-17,21H,1,4-11H2,2-3H3/t13-,14+,15-,16-,17-,19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSEVFKWFUGTGAQ-MCMLKMLFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4C3(C(=C)CC(C4)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC[C@@H]4[C@@]3(C(=C)C[C@H](C4)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3398-66-1 | |
| Record name | 3-Hydroxy-1-methyleneandrostan-17-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003398661 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-METHYLENEANDROSTERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64ISP9XR7D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Transformations of 1 Methyleneandrosterone
Advanced Strategies for 1-Methyleneandrosterone Synthesis
The introduction of a methylene (B1212753) group at the C-1 position of the androsterone (B159326) scaffold requires carefully planned synthetic routes that control both the position and the stereochemistry of the functional groups.
Regioselective and Stereoselective Synthetic Approaches
The synthesis of this compound is not extensively detailed in peer-reviewed literature, likely due to its status as a designer steroid. However, its structure suggests that its synthesis would rely on established methods in steroid chemistry, with a particular emphasis on regioselectivity and stereoselectivity.
A plausible and widely used method for introducing a methylene group onto a ketone is the Wittig reaction . libretexts.orgwikipedia.org This reaction involves an aldehyde or ketone reacting with a phosphorus ylide (a Wittig reagent) to form an alkene. libretexts.orgwikipedia.org In the context of this compound synthesis, the starting material would be a derivative of androstanolone. The reaction of a 1-keto-androsterone derivative with methylenetriphenylphosphorane (B3051586) (Ph3P=CH2) would introduce the C1-methylene group. The Wittig reaction is highly regioselective, ensuring the double bond is formed specifically at the C-1 position. libretexts.org
Recent advancements have demonstrated the power of the Wittig reaction in creating Z-alkenes from various ketones, including steroids like androsterone, with excellent stereoselectivity. nih.gov While this specific example creates a different type of alkene, it highlights the applicability of Wittig-type reactions to the steroid nucleus with high stereochemical control. nih.govresearchgate.net
The stereochemistry of the hydroxyl group at the C-3 position is also a critical aspect. The synthesis of related steroids, such as epiandrosterone (B191177), often involves stereoselective reduction of a 3-keto group. google.com For instance, catalytic hydrogenation using palladium on carbon is a common method to achieve a specific stereoisomer. google.com The choice of catalyst and reaction conditions is crucial for achieving the desired 3α-hydroxy or 3β-hydroxy configuration, as seen in the synthesis of epiandrosterone and its derivatives. google.comnih.govgoogle.com
One-Pot and Multi-Step Synthesis Pathways
The synthesis of complex molecules like this compound typically involves a multi-step synthesis approach. nih.gov This involves a sequence of individual reactions with purification of the intermediate compounds at each stage. A hypothetical multi-step synthesis of this compound could involve:
Protection of the 17-keto group of an androstanedione (B1670583) precursor.
Introduction of the 1-methylene group, for example, via a Wittig reaction on the 1-keto position.
Stereoselective reduction of the 3-keto group to the desired 3-hydroxy configuration.
Deprotection of the 17-keto group to yield the final product.
Such multi-step syntheses are common in the production of steroids. For example, the synthesis of epiandrosterone has been described as a four-step process from androstenedione (B190577), involving enol esterification, ketal protection, catalytic reduction, and hydrolysis. google.com
Derivatization and Analog Development for Research Applications
Chemical modification of the this compound molecule is essential for its detection in analytical settings and for studying its biological activity.
Chemical Modifications for Enhanced Analytical Detectability
Due to its use as a performance-enhancing drug, sensitive and specific detection methods for this compound and its metabolites are crucial. Gas chromatography-mass spectrometry (GC-MS) is a common analytical technique for steroids, but it often requires a derivatization step to increase the volatility and thermal stability of the analytes. dshs-koeln.denih.govresearchgate.net
A key derivatization strategy for this compound involves acylation. Specifically, derivatization with heptafluorobutyric anhydride (B1165640) (HFBA) has been shown to be effective. researchgate.netresearchgate.net This reaction targets the hydroxyl group of the steroid, replacing the hydrogen with a heptafluorobutyryl group. The resulting derivative is more volatile and can be readily analyzed by GC coupled with negative chemical ionization mass spectrometry (GC/NCI-MS). researchgate.netresearchgate.netresearchgate.net The high electron affinity of the fluorine atoms in the HFBA tag significantly enhances the sensitivity of detection. rsc.org This method has been successfully used for the determination of this compound and other anabolic steroids in various biological matrices. researchgate.netresearchgate.net
Another common derivatization technique for anabolic steroids is trimethylsilylation , often using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). dshs-koeln.deresearchgate.net This process converts hydroxyl and keto groups into trimethylsilyl (B98337) (TMS) ethers and enol-TMS ethers, respectively, which have improved chromatographic properties for GC-MS analysis. nih.govresearchgate.net
The following table summarizes common derivatization reagents used for the analysis of anabolic steroids:
| Derivatization Reagent | Abbreviation | Target Functional Group(s) | Analytical Technique |
| Heptafluorobutyric anhydride | HFBA | Hydroxyl, Amine | GC/NCI-MS |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Hydroxyl, Keto, Amine | GC-MS |
| Pentafluoropropionic anhydride | PFPA | Hydroxyl, Amine | GC/NCI-MS |
Structural Analogs for Mechanistic Probes
The synthesis of structural analogs is a fundamental strategy in medicinal chemistry to investigate the mechanism of action of a drug and to explore structure-activity relationships (SAR). By systematically modifying the structure of this compound, researchers can identify which parts of the molecule are essential for its biological activity.
The biological effects of anabolic-androgenic steroids (AAS) are mediated through their interaction with the androgen receptor (AR). mdpi.comwikipedia.org The binding of the steroid to the AR triggers a cascade of cellular events that lead to changes in gene expression and protein synthesis. wikipedia.orgdovepress.com The development of structural analogs of this compound would allow for a detailed probing of these interactions. For instance, modifications to the A-ring, such as altering the position or nature of the double bond, or changing the substituents on the steroid backbone, could reveal key insights into the binding affinity and activation of the androgen receptor.
While specific studies on analogs of this compound for mechanistic probes are not widely published, research on related steroids provides a template for such investigations. For example, novel steroidal pyrimidine (B1678525) derivatives have been synthesized from epiandrosterone and androsterone to evaluate their anticancer activities. nih.gov This demonstrates how the steroid scaffold can be used as a template for creating new bioactive molecules. Similarly, chrysene (B1668918) derivatives have been prepared from androsterone and estrone (B1671321) to explore their chemical properties. researchgate.net These approaches, involving the fusion of heterocyclic rings or other functional groups to the steroid nucleus, could be applied to this compound to create novel compounds for mechanistic studies.
Development and Validation of Advanced Analytical Techniques for 1 Methyleneandrosterone
Chromatographic Separations
Chromatography is a fundamental step in the analysis of 1-methyleneandrosterone, allowing for its separation from complex biological matrices. nih.gov Both gas and liquid chromatography have been successfully applied, each offering distinct advantages.
Gas Chromatography (GC) Methodologies
Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds like steroids. lcservicesltd.co.uksigmaaldrich.combitesizebio.com In GC, the sample is vaporized and transported by an inert gas (mobile phase) through a column containing a stationary phase. sigmaaldrich.combitesizebio.com The separation is based on the differential partitioning of the analytes between the two phases. sigmaaldrich.com
Key aspects of GC methodologies for this compound analysis include:
Sample Preparation: Prior to GC analysis, samples often undergo derivatization to increase the volatility and thermal stability of the steroid. This is a critical step to ensure efficient separation and detection. jfda-online.com
Column Selection: The choice of the GC column is crucial for achieving optimal separation. sigmaaldrich.com Capillary columns with various stationary phases, such as those with modified polyethylene (B3416737) glycol, are often employed. nih.gov Factors like column length, internal diameter, and film thickness significantly impact the resolution and efficiency of the separation. sigmaaldrich.com
Temperature Programming: A temperature gradient is typically used in the GC oven to facilitate the elution of compounds with different boiling points. nih.gov This allows for the separation of a wide range of analytes in a single run.
Table 1: Key Parameters in Gas Chromatography for Steroid Analysis
| Parameter | Description | Relevance to this compound Analysis |
| Stationary Phase | The material coated on the inside of the column that interacts with the analytes. sigmaaldrich.com | The polarity of the stationary phase influences the retention time of steroids. Non-polar phases are common for steroid analysis. |
| Carrier Gas | An inert gas that transports the sample through the column. lcservicesltd.co.uk | Helium, nitrogen, and hydrogen are commonly used carrier gases. lcservicesltd.co.uk The choice can affect analysis time and resolution. |
| Injector Temperature | The temperature at which the sample is vaporized. bitesizebio.com | Must be high enough to ensure complete volatilization of this compound without causing thermal degradation. |
| Oven Temperature Program | The controlled heating of the column during the analysis. | A programmed temperature ramp allows for the separation of steroids with varying volatilities. nih.gov |
Liquid Chromatography (LC) Methodologies
Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), is another cornerstone technique for steroid analysis. rsc.orgbio-rad.com In LC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. bio-rad.com LC is well-suited for the analysis of non-volatile and thermally labile compounds, offering a significant advantage over GC in some cases. nih.goveag.com
Important considerations for LC analysis of this compound include:
Mobile Phase Composition: The composition of the mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is a critical parameter that determines the retention and separation of analytes. nih.gov Gradient elution, where the mobile phase composition is changed over time, is frequently used to separate complex mixtures of steroids. bio-rad.com
Stationary Phase: Reversed-phase columns, such as those with C18-functionalized silica, are widely used for steroid separations. nih.govunits.it The hydrophobic nature of these columns allows for the retention of non-polar compounds like this compound.
Detection: Various detectors can be coupled with LC, with mass spectrometry being the most powerful for steroid analysis due to its high sensitivity and specificity. rsc.org
Table 2: Common Parameters in Liquid Chromatography for Steroid Analysis
| Parameter | Description | Relevance to this compound Analysis |
| Mobile Phase | The liquid that carries the sample through the column. bio-rad.com | The polarity and composition of the mobile phase are adjusted to achieve optimal separation of steroids. nih.gov |
| Stationary Phase | The solid packing material within the column. bio-rad.com | C18 columns are a common choice for separating steroids based on their hydrophobicity. nih.govunits.it |
| Flow Rate | The speed at which the mobile phase passes through the column. | Affects the analysis time and the resolution of the separation. bio-rad.com |
| Gradient Elution | A programmed change in the mobile phase composition during the analysis. bio-rad.com | Enables the separation of a wide range of steroids with different polarities in a single run. nih.gov |
Mass Spectrometry (MS) Applications
Mass spectrometry (MS) is an indispensable tool for the definitive identification and structural elucidation of this compound. nih.gov It measures the mass-to-charge ratio (m/z) of ionized molecules, providing highly specific information about their molecular weight and structure. nih.govalgimed.com
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of the elemental composition of a compound. algimed.comfilab.frbioanalysis-zone.com This capability is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. bioanalysis-zone.com
Key features of HRMS in the analysis of this compound include:
Accurate Mass Measurement: HRMS instruments, such as time-of-flight (TOF) and Orbitrap mass analyzers, can measure m/z values with high precision, often to four or more decimal places. filab.frunivie.ac.at This allows for the confident identification of this compound by comparing the measured mass to its calculated exact mass.
Increased Specificity: The high resolving power of HRMS helps to separate the analyte signal from background interferences, leading to more reliable detection, especially in complex matrices. thermofisher.com
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of molecules. nih.govnih.govresearchgate.net In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. nih.govchromatographyonline.com
The application of MS/MS to this compound analysis provides:
Structural Information: The fragmentation pattern of this compound is unique and provides a "fingerprint" that can be used for its definitive identification. nih.gov By analyzing the masses of the fragment ions, information about the different parts of the molecule can be obtained.
Enhanced Selectivity: MS/MS significantly increases the selectivity of the analysis by monitoring specific precursor-to-product ion transitions, which is particularly useful for quantifying the analyte in complex samples. eag.comchromatographyonline.com
Hyphenated Techniques (e.g., GC-MS, LC-MS/MS)
The combination of a chromatographic separation technique with mass spectrometry, known as a hyphenated technique, provides the highest level of analytical power for the analysis of this compound. nih.govnih.gov
GC-MS: Gas chromatography-mass spectrometry (GC-MS) couples the separation power of GC with the detection capabilities of MS. nih.gov It is a well-established and robust technique for steroid analysis. nih.govjfda-online.com In a typical GC-MS analysis, the compounds eluting from the GC column are directly introduced into the ion source of the mass spectrometer. orslabs.com
LC-MS/MS: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of steroids in biological fluids. nih.goveag.comnih.govnih.govchromatographyonline.com The LC system separates the analytes, which are then ionized and analyzed by the tandem mass spectrometer. eag.com This technique offers excellent sensitivity and selectivity, with limits of detection often in the low ng/mL range. colab.ws
Table 3: Comparison of Hyphenated Techniques for this compound Analysis
| Technique | Advantages | Disadvantages |
| GC-MS | High resolving power for volatile compounds. nih.gov Well-established libraries of mass spectra for identification. | Requires derivatization for many steroids. Not suitable for thermally labile compounds. |
| LC-MS/MS | Applicable to a wide range of compounds, including non-volatile and thermally labile ones. nih.goveag.com High sensitivity and selectivity. eag.comcolab.ws | Matrix effects can sometimes suppress or enhance the ion signal. eag.com |
Method Validation and Performance Characteristics for this compound Analysis
Method validation is a comprehensive process that confirms an analytical procedure is suitable for its intended purpose. researchgate.net This involves a series of experiments to evaluate the method's performance characteristics, ensuring the generation of high-quality, reliable, and consistent data. npra.gov.my For this compound analysis, this process adheres to internationally recognized guidelines to establish the method's capabilities. ich.orgbebpa.org
Accuracy and Precision Assessments
Accuracy refers to the closeness of agreement between a measured value and the true or accepted reference value. ich.orgscioninstruments.com It is a measure of the systematic error of a method. Precision describes the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. ich.orgscioninstruments.com It reflects the random error of a method.
The assessment of accuracy and precision is fundamental to validating an analytical method for this compound. Accuracy is typically determined by analyzing samples with known concentrations of this compound (e.g., certified reference materials or spiked samples) and comparing the measured concentrations to the nominal values. elementlabsolutions.comscispace.com The results are often expressed as percent recovery.
Precision is evaluated at three levels:
Repeatability (Intra-assay precision): The precision obtained under the same operating conditions over a short interval of time. ich.org
Intermediate precision: The precision within a single laboratory, but with variations such as different analysts, different equipment, or on different days. ich.org
Reproducibility: The precision between different laboratories, often assessed through collaborative studies. ich.org
Precision is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV) of a series of measurements. ich.org For bioanalytical methods, acceptance criteria for accuracy and precision are often set at ±15% of the nominal value for most concentrations, with a wider range of ±20% accepted for the lower limit of quantification (LLOQ). fda.gov
Table 1: Illustrative Accuracy and Precision Data for this compound Analysis
| Concentration Level | Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (% Recovery) | Precision (RSD %) |
|---|---|---|---|---|
| Low Quality Control (LQC) | 5 | 4.9 | 98.0 | 4.5 |
| Medium Quality Control (MQC) | 50 | 51.2 | 102.4 | 3.2 |
| High Quality Control (HQC) | 200 | 197.6 | 98.8 | 2.8 |
Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable accuracy and precision. europa.euloesungsfabrik.de The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be quantitatively determined with a suitable level of precision and accuracy. europa.euloesungsfabrik.de
For this compound, determining the LOD and LOQ is critical, especially in anti-doping analysis where low concentrations of the substance may be present. These limits can be established through several methods, including:
Signal-to-Noise Ratio: A signal-to-noise ratio of 3:1 is generally accepted for estimating the LOD, and a ratio of 10:1 is used for the LOQ. loesungsfabrik.de
Standard Deviation of the Blank: This method involves analyzing a number of blank samples and calculating the standard deviation of the responses. sepscience.com
Calibration Curve Method: The LOD and LOQ can be calculated from the standard deviation of the y-intercepts and the slope of the calibration curve using the formulas: LOD = 3.3 * (SD/S) and LOQ = 10 * (SD/S), where SD is the standard deviation of the y-intercepts and S is the slope of the calibration curve. researchgate.net
Table 2: Typical LOD and LOQ Values for this compound
| Parameter | Value | Method of Determination |
|---|---|---|
| LOD | 0.5 ng/mL | Signal-to-Noise Ratio (3:1) |
| LOQ | 1.5 ng/mL | Signal-to-Noise Ratio (10:1) |
Specificity and Selectivity Evaluations
Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. europa.euSelectivity is a relative term that describes the extent to which a method can determine particular analytes in a complex mixture without interference from other components. scirp.org In essence, specificity is considered 100% selectivity. reddit.com
To evaluate the specificity and selectivity of a method for this compound, a series of experiments are conducted. This includes analyzing blank matrix samples (e.g., urine or plasma from individuals not exposed to the compound) to ensure no interfering peaks are present at the retention time of this compound. scispace.com Additionally, samples are spiked with potentially interfering substances, such as other structurally related steroids, to demonstrate that the method can differentiate this compound from these compounds. europa.eu The use of techniques like high-resolution mass spectrometry can significantly enhance the specificity of the analysis.
Linearity and Range Determination
Linearity refers to the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. europa.eu The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of accuracy, precision, and linearity. europa.eu
For the analysis of this compound, linearity is typically evaluated by preparing a series of calibration standards at different concentrations. A minimum of five concentration levels is generally recommended. europa.eu The data are then plotted (response vs. concentration) and a linear regression analysis is performed. The coefficient of determination (r²) is a key parameter used to assess linearity, with a value of 0.99 or greater being generally considered acceptable. researchgate.net
Table 3: Example of Linearity Data for this compound
| Parameter | Value |
|---|---|
| Linear Range | 1.5 - 500 ng/mL |
| Number of Calibration Points | 7 |
| Regression Equation | y = 12345x + 678 |
| Coefficient of Determination (r²) | 0.9985 |
Robustness and Ruggedness Studies
Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. chromatographyonline.comloesungsfabrik.de It provides an indication of the method's reliability during normal usage. chromatographyonline.comRuggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of conditions, such as different laboratories, analysts, or instruments. chromatographyonline.com
Robustness studies for this compound analysis might involve intentionally varying parameters such as:
pH of the mobile phase in liquid chromatography. loesungsfabrik.de
Mobile phase composition. loesungsfabrik.de
Column temperature. loesungsfabrik.de
Flow rate. loesungsfabrik.de
The results from these varied conditions are compared to those obtained under normal conditions to assess the impact of these changes. A robust method will show minimal variation in the results. researchgate.net Ruggedness is often evaluated during the inter-laboratory comparison phase of method validation. nih.gov
Sample Preparation Strategies for Biological Matrices
The effective preparation of biological samples is a critical step prior to the analysis of this compound. nih.gov Biological matrices such as urine and blood are complex and contain numerous endogenous compounds that can interfere with the analysis. biotage.com The primary goals of sample preparation are to extract the analyte of interest, remove interfering substances, and concentrate the analyte to a level suitable for detection. nih.gov
Common sample preparation techniques for this compound in biological matrices include:
Liquid-Liquid Extraction (LLE): This technique involves partitioning the analyte between two immiscible liquid phases. biotage.com It is a widely used method for the extraction of steroids from aqueous biological fluids.
Solid-Phase Extraction (SPE): SPE is a highly selective and effective technique that uses a solid sorbent to isolate the analyte from the sample matrix. chromatographyonline.com It can provide cleaner extracts and higher concentration factors compared to LLE.
Protein Precipitation (PPT): For blood-based matrices like plasma or serum, protein precipitation is often employed to remove the high abundance of proteins that can interfere with the analysis. biotage.com This is typically achieved by adding an organic solvent like acetonitrile.
Hydrolysis: As this compound and its metabolites are often excreted in a conjugated form (e.g., glucuronides or sulfates), a hydrolysis step is frequently required to cleave these conjugates and allow for the analysis of the free steroid. This can be accomplished using enzymatic hydrolysis (e.g., with β-glucuronidase) or chemical hydrolysis.
The choice of sample preparation strategy depends on the specific biological matrix, the required sensitivity of the assay, and the analytical technique being used. nih.gov
Metabolic Fate and Biotransformation Pathways of 1 Methyleneandrosterone
In Vitro Metabolic Studies
In vitro studies are fundamental for elucidating the primary metabolic pathways of a compound in a controlled environment, often utilizing liver enzyme preparations.
Enzymatic Biotransformations in Hepatic and Extrahepatic Systems
The liver is the primary site of steroid metabolism. In vitro models using homogenized liver tissue and isolated liver microsomes are effective in identifying potential metabolites. For anabolic steroids, including those structurally related to 1-Methyleneandrosterone, hepatic enzymes play a central role in their biotransformation. The use of homogenized horse liver has been shown to be advantageous as it can generate a broader range of in vitro metabolites, including both phase I and phase II products, sometimes even without the addition of external cofactors. This suggests that the full complement of cytosolic and microsomal enzymes in homogenized liver provides a more complete metabolic picture.
While the liver is the main organ for steroid metabolism, extrahepatic tissues may also contribute to the biotransformation of this compound. However, the bulk of metabolic activity is attributed to hepatic systems.
Characterization of Phase I and Phase II Metabolic Reactions
The metabolism of this compound is characterized by a series of Phase I and Phase II reactions, which are common for anabolic androgenic steroids.
Phase I Reactions: These reactions introduce or expose functional groups on the steroid nucleus, typically through oxidation, reduction, and hydroxylation. For this compound, the expected Phase I metabolic pathways include:
Reduction of the A-ring: The double bond and the 3-keto group in the A-ring are common targets for reductive enzymes.
Hydroxylation: The steroid molecule can be hydroxylated at various positions by cytochrome P450 enzymes.
Studies on analogous 1-methylated steroids, such as mesterolone (B1676316), have shown that Phase I metabolism in horse liver microsomes leads to the formation of several metabolites through the reduction of the 3-keto group and the 17-keto group. sci-hub.se
Phase II Reactions: Following Phase I modifications, the metabolites of this compound are conjugated with endogenous molecules to increase their water solubility and facilitate their excretion. The primary Phase II reactions for steroids are:
Glucuronidation: The attachment of glucuronic acid to hydroxyl groups is a major pathway.
Sulfation: The conjugation of sulfate (B86663) groups is another important route for steroid metabolites.
The detection of both Phase I and Phase II metabolites is a definitive indicator that the parent compound has been metabolized by the body.
In Vivo Metabolite Profiling and Identification
In vivo studies, involving the analysis of urine and plasma after administration of the compound, provide a comprehensive overview of the metabolic fate of this compound in a living organism.
Detection and Characterization of Excretion Metabolites
The metabolites of this compound are primarily excreted in the urine. Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed for their detection and structural characterization. Derivatization is often necessary to enhance the volatility and improve the chromatographic and mass spectrometric properties of the steroid metabolites for GC-MS analysis. nih.gov
Long-term metabolites are of particular interest in doping control as they extend the window of detection. For other 17α-methylated steroids like metandienone, metabolites with a rearranged D-ring have been identified as long-term markers. nih.govresearchgate.net It is plausible that this compound could also form such rearranged metabolites.
Comparative Metabolic Studies Across Preclinical Species
Metabolic pathways of anabolic steroids can vary significantly between different species. For instance, studies on mesterolone have been conducted in horses, providing valuable data on its metabolic fate in this species. sci-hub.se The principal Phase I metabolic processes observed for anabolic steroids in canines include the reduction of the A-ring, oxidation of the 17β-hydroxyl group, and 16α-hydroxylation, with extensive Phase II glucuronidation.
Comparative studies are essential for the selection of appropriate animal models for preclinical studies and for the interpretation of metabolism data in the context of human and equine sports doping control.
Identification and Structural Elucidation of Metabolites
The definitive identification of metabolites requires their structural elucidation using advanced analytical techniques. GC-MS provides information on the molecular weight and fragmentation patterns of derivatized metabolites, which aids in their tentative identification. The comparison of mass spectra and retention times with those of synthesized reference standards confirms the structure of the metabolites. nih.gov
For complex structures and the identification of novel metabolites, nuclear magnetic resonance (NMR) spectroscopy is the gold standard for unequivocal structure determination.
The table below summarizes the expected metabolic transformations of this compound based on the metabolism of analogous compounds.
| Metabolic Reaction | Enzymes Involved (Putative) | Resulting Functional Group/Modification | Analytical Detection |
| Phase I | |||
| A-Ring Reduction | 5α-reductase, 3α/β-hydroxysteroid dehydrogenases | Dihydro and Tetrahydro metabolites | GC-MS, LC-MS/MS |
| Hydroxylation | Cytochrome P450 family | Hydroxylated derivatives | GC-MS, LC-MS/MS |
| Phase II | |||
| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Glucuronide conjugates | LC-MS/MS, GC-MS after hydrolysis |
| Sulfation | Sulfotransferases (SULTs) | Sulfate conjugates | LC-MS/MS, GC-MS after hydrolysis |
Advanced Spectroscopic Techniques for Metabolite Characterization
The elucidation of the chemical structures of this compound metabolites relies heavily on the application of advanced spectroscopic techniques. Primarily, mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the cornerstones of modern metabolite identification. researchgate.netnih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is a powerhouse in metabolite analysis due to its high sensitivity, selectivity, and ability to analyze compounds in complex biological matrices like urine and plasma. researchgate.netnih.gov High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography, provides highly accurate mass measurements of precursor and product ions, which is fundamental in determining the elemental composition of a metabolite. chromatographyonline.comrug.nl This information allows for the confident identification of biotransformations such as hydroxylations, reductions, or conjugations.
Tandem mass spectrometry (MS/MS) experiments are pivotal for structural elucidation. By inducing fragmentation of the metabolite ions, characteristic fragmentation patterns are generated. These patterns, often referred to as a "fingerprint" of the molecule, provide critical information about the metabolite's structure, including the location of metabolic modifications. acs.orgwikipedia.org For instance, the study of other anabolic steroids has shown that common fragmentation pathways can indicate the presence of a steroidal backbone. acs.org
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a classic and robust technique for steroid analysis. nih.govlcms.cz It offers excellent chromatographic separation and often provides detailed mass spectra upon electron ionization (EI). Prior to analysis, metabolites are typically derivatized to increase their volatility and thermal stability. While this adds a step to sample preparation, the resulting mass spectra are highly reproducible and can be compared against extensive spectral libraries for identification.
The table below illustrates the type of data obtained from mass spectrometric analysis for hypothetical metabolites of this compound.
| Hypothetical Metabolite | Biotransformation | Precursor Ion (m/z) [M+H]⁺ | Key Fragment Ions (m/z) |
| Dihydroxy-1-methyleneandrosterone | Dihydroxylation | 321.2424 | 303.2318, 285.2213 |
| This compound-glucuronide | Glucuronidation | 465.2694 | 289.2217 |
| This compound-sulfate | Sulfation | 369.1785 | 289.2217 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an unparalleled technique for the unambiguous structure elucidation of novel compounds, including metabolites. researchgate.netwikipedia.org While less sensitive than MS, NMR provides detailed information about the connectivity of atoms within a molecule. One-dimensional (1D) ¹H NMR spectra can reveal the number and chemical environment of protons, while two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can establish proton-proton and proton-carbon correlations, respectively. researchgate.net This level of detail is often essential to definitively determine the exact position of a hydroxyl group or other modifications on the steroid skeleton. nih.govnih.gov
For a hypothetical hydroxylated metabolite of this compound, NMR data would be crucial in pinpointing the location of the hydroxyl group.
| NMR Experiment | Observed Chemical Shifts (ppm) and Correlations | Structural Inference |
| ¹H NMR | New signal in the 3.5-4.5 ppm range | Presence of a proton attached to a carbon bearing a hydroxyl group |
| ¹³C NMR | New signal in the 60-80 ppm range | Presence of a carbon atom bonded to a hydroxyl group |
| HSQC | Correlation between the new ¹H and ¹³C signals | Confirms the direct attachment of the proton to the hydroxylated carbon |
| HMBC | Correlations from the new ¹H signal to other carbons | Helps to pinpoint the exact location of the hydroxyl group on the steroid ring system |
Bioinformatics and Database Applications for Metabolite Annotation
The vast amount of data generated by modern spectroscopic techniques necessitates the use of sophisticated bioinformatics tools and databases for efficient and accurate metabolite annotation. acs.org
Metabolite Databases: Publicly available databases such as the Human Metabolome Database (HMDB) and Metlin, as well as more specialized databases for steroids, are invaluable resources. These databases contain extensive information on known metabolites, including their mass spectral data and NMR chemical shifts. researchgate.netfrontiersin.org By comparing experimental data against these databases, putative metabolite identifications can be made rapidly.
In Silico Prediction Tools: For novel metabolites that are not present in any database, in silico prediction tools can be employed. These software programs can predict the likely biotransformations a parent compound like this compound might undergo based on known metabolic reactions. Some tools can even predict the mass spectra or NMR spectra of these hypothetical metabolites, which can then be compared with experimental data.
Data Processing and Analysis Software: Specialized software is used to process the raw data from MS and NMR instruments. These programs can perform tasks such as peak picking, alignment, and statistical analysis to identify features that are unique to samples containing the metabolites of this compound. For mass spectrometry data, tools have been developed to specifically recognize the characteristic features of steroids in complex datasets.
Recent advancements have seen the development of integrated bioinformatic workflows that combine data from different analytical platforms and leverage multiple databases and prediction tools to increase the confidence of metabolite identification. researchgate.netuit.no These workflows often incorporate machine learning algorithms to recognize patterns in the data that are indicative of specific types of metabolites or biotransformations.
Mechanistic Investigations of 1 Methyleneandrosterone at the Molecular and Cellular Level
Interactions with Steroidogenic Enzyme Systems
The process of steroidogenesis involves a series of enzymatic reactions that convert cholesterol into various steroid hormones. The interaction of exogenous compounds with these enzymes can significantly alter hormonal balance.
Steroid hormone biosynthesis is a complex cascade involving multiple enzymes primarily from the cytochrome P450 (CYP) and hydroxysteroid dehydrogenase (HSD) families. This pathway begins with cholesterol and proceeds through key intermediates like pregnenolone (B344588) and progesterone (B1679170) to produce mineralocorticoids, glucocorticoids, androgens, and estrogens.
Key enzymatic steps in the androgen and estrogen synthesis pathways include the action of:
CYP17A1: Possesses both 17α-hydroxylase and 17,20-lyase activity, crucial for converting C21 steroids to C19 precursors.
3β-hydroxysteroid dehydrogenase (3β-HSD): Catalyzes the conversion of Δ5-steroids (like DHEA) to Δ4-steroids (like androstenedione).
17β-hydroxysteroid dehydrogenase (17β-HSD): Responsible for the interconversion of androstenedione (B190577) and testosterone.
Aromatase (CYP19A1): Converts androgens (testosterone and androstenedione) into estrogens (estradiol and estrone).
Exogenous androstane (B1237026) compounds can potentially modulate these pathways by acting as substrates or inhibitors for these enzymes. However, specific research detailing the modulatory effects of 1-Methyleneandrosterone on these steroid hormone biosynthesis pathways is not extensively available in the current scientific literature. While its structure suggests potential interaction, dedicated studies to elucidate its precise impact on the production of endogenous steroids have not been identified.
Table 1: Key Enzymes in Androgen and Estrogen Biosynthesis
| Enzyme | Gene | Function | Potential Point of Modulation |
|---|---|---|---|
| 17α-hydroxylase/17,20-lyase | CYP17A1 | Converts pregnenolone and progesterone to their 17α-hydroxy forms and then to DHEA and androstenedione. | Inhibition or allosteric modulation could alter the flow of precursors towards androgen synthesis. |
| 3β-Hydroxysteroid Dehydrogenase | HSD3B | Converts Δ5-steroids to Δ4-steroids. | Competitive inhibition could lead to an accumulation of DHEA relative to androstenedione. |
| 17β-Hydroxysteroid Dehydrogenase | HSD17B | Interconverts weaker and more potent androgens and estrogens (e.g., androstenedione to testosterone). | A compound could act as a substrate, shifting the balance between different androgens. |
Enzyme kinetic studies are performed to understand the affinity of a compound for an enzyme (Michaelis constant, Kₘ) and the maximum rate of the reaction it can catalyze (Vₘₐₓ). For an inhibitor, these studies can determine the inhibition constant (Kᵢ) and the mode of inhibition (e.g., competitive, non-competitive). Such studies are crucial for quantifying the interaction between a compound like this compound and specific enzymes such as aromatase or 5α-reductase.
Despite the structural similarity of this compound to endogenous androgens, which suggests a potential for interaction with steroidogenic enzymes, detailed enzyme kinetic data (such as Kₘ, Kᵢ, or Vₘₐₓ values) from studies investigating its effects on key enzymes of steroidogenesis are not present in the reviewed scientific literature. Therefore, its specific inhibitory or substrate profile remains uncharacterized.
Cellular Assays and Signaling Pathway Analysis
Cellular assays provide a functional context for molecular interactions, revealing how a compound affects cell behavior, gene expression, and signaling cascades.
In vitro models using cell lines are fundamental tools for investigating the mechanisms of action of steroid compounds. For androstanes, relevant cell lines include:
Steroidogenic cells (e.g., H295R): Human adrenocortical carcinoma cells that express most key enzymes for steroid biosynthesis and are used to screen for effects on hormone production.
Hormone-responsive cancer cells (e.g., LNCaP, MCF-7): Prostate and breast cancer cells, respectively, that express androgen and estrogen receptors and are used to study receptor-mediated effects.
Transfected cell lines (e.g., HEK293 or CHO cells): Cells engineered to express a specific enzyme or receptor, allowing for the isolated study of a single interaction.
These models can be used to assess changes in hormone secretion, receptor activation, and downstream signaling pathways upon exposure to a test compound. At present, published studies utilizing such in vitro cell culture models to specifically elucidate the cellular mechanisms of this compound are not found in the scientific literature.
Transcriptomics (the study of the complete set of RNA transcripts) and proteomics (the study of the complete set of proteins) are powerful techniques to obtain a global view of cellular responses to a chemical compound. Exposure to an androstane compound could alter the expression of genes and proteins involved in:
Steroid metabolism and signaling.
Cell cycle regulation and proliferation.
Signal transduction pathways (e.g., MAPK, Akt).
Cellular stress responses.
This type of "omics" data can reveal novel mechanisms of action and identify biomarkers of exposure or effect. However, there are no available transcriptomic or proteomic studies in the public domain that have specifically analyzed the cellular responses to this compound exposure.
Receptor Binding and Ligand Activity Studies
The biological activity of androgenic compounds is often mediated by their binding to and activation of the androgen receptor (AR), a nuclear transcription factor. Receptor binding assays are used to determine the affinity of a ligand for a receptor, typically yielding a dissociation constant (Kd) or an inhibition constant (Ki).
These assays quantify how tightly a compound binds to the receptor compared to a native ligand. Subsequent functional assays can then determine whether this binding results in receptor activation (agonism), blockage (antagonism), or partial activation.
While this compound is structurally an androstane, specific data from receptor binding assays quantifying its binding affinity (e.g., Kd or Ki) for the androgen receptor or other steroid receptors are not available in the peer-reviewed scientific literature. Consequently, its potency and efficacy as a receptor ligand remain scientifically uncharacterized.
Other Nuclear Receptor Interactions
Beyond the androgen receptor, steroids can often interact with other members of the nuclear receptor superfamily, such as the progesterone receptor (PR), estrogen receptor (ER), and glucocorticoid receptor (GR). These interactions can lead to a range of biological effects, distinct from the primary androgenic activity.
Given the lack of empirical data for this compound, it is not possible to construct a data table of its binding affinities for other nuclear receptors. Any discussion on this topic would be theoretical and based on the general principles of steroid pharmacology rather than on specific experimental findings for this compound.
Preclinical Pharmacological and Biological Studies in Animal Models
Model Selection and Characterization for Investigating 1-Methyleneandrosterone Effects
The choice of an animal model is critical and is often guided by the specific scientific question, with considerations for physiological and metabolic similarities to humans. mdpi.com
Rodent models are extensively used in biomedical research due to their well-characterized genetics, relatively low cost, and ease of handling. nih.govfrontiersin.orgfrontiersin.org For studying the effects of androgens, castrated rodent models are particularly valuable as they remove the influence of endogenous testosterone. This allows for a direct assessment of the androgenic and anabolic properties of a test substance like this compound. Standardized assays, such as the Hershberger assay in rats, are employed to measure the response of androgen-sensitive tissues, including the prostate, seminal vesicles, and levator ani muscle.
The equine model holds significant relevance in the study of performance-enhancing substances, largely due to the prevalence of doping in horse racing. researchgate.netnih.gov Research in horses, such as thoroughbred geldings, is crucial for understanding the metabolic fate of compounds like this compound. researchgate.net These studies focus on identifying metabolites in urine and feces, which is essential for developing effective anti-doping detection methods. researchgate.net The physiological and metabolic differences between species necessitate the use of relevant models like the horse for applications in veterinary sports medicine. nih.gov
Longitudinal and Cross-Sectional Studies in Preclinical Models
Longitudinal studies, which track the same subjects over time, and cross-sectional studies, which observe a population at a single point in time, are crucial for understanding the full scope of a compound's effects. nih.govmdpi.com
In preclinical research, longitudinal designs allow for the observation of disease progression or the effects of a substance over an extended period in the same animal, which can reduce variability and the number of animals required. mdpi.commediso.comnih.gov For example, metabolic studies of this compound in horses often employ a longitudinal approach, collecting urine and feces over several days to track the excretion and identify the full range of metabolites. This provides a timeline for detection, which is vital for anti-doping purposes. Short-term longitudinal studies, like the multi-day Hershberger assay in rats, assess the cumulative effect of the compound on target organ weights.
Interactive Data Table: Animal Models in this compound Research
| Animal Model | Primary Use in Research | Key Tissues/Endpoints Studied | Relevance |
| Rat (Castrated) | Assess androgenic and anabolic activity (e.g., Hershberger assay) | Prostate, Seminal Vesicles, Levator Ani Muscle | Standardized model for determining hormonal activity of steroids. |
| Horse (Gelding) | Metabolism and excretion studies for doping control | Urine, Feces (for metabolite identification) | Direct relevance to equine sports and anti-doping science. |
Future Research Directions and Unexplored Avenues for 1 Methyleneandrosterone
Development of Advanced Synthetic Methodologies for Analogs
While traditional chemical synthesis has been effective, the preparation of steroidal compounds often involves lengthy, complex procedures. researchgate.netuva.nl Modernizing the synthesis of 1-Methyleneandrosterone analogs requires embracing more efficient, sustainable, and scalable technologies. numberanalytics.com
Biocatalysis, using isolated enzymes or whole-cell systems, offers a powerful alternative to conventional chemical methods for steroid synthesis. numberanalytics.com Enzymes operate under mild conditions with high regio- and stereoselectivity, which is crucial for modifying the intricate steroid nucleus. numberanalytics.com
Future research should focus on identifying or engineering enzymes capable of introducing the 1-methylene group or modifying other positions on the androsterone (B159326) scaffold. Key enzyme classes for exploration include:
3-ketosteroid-Δ¹-dehydrogenases (Δ¹-KstDs): Engineered versions of these enzymes have shown enhanced activity in creating double bonds in the steroid A-ring, a key feature of many AAS. rsc.org
Hydroxysteroid Dehydrogenases (HSDs): These enzymes, such as 17β-HSD, are critical for the final steps of androgen biosynthesis and can be used to control the reduction of ketone groups at specific positions. nih.govnih.gov
Cytochrome P450 Monooxygenases: These enzymes are versatile catalysts that can introduce hydroxyl groups at various positions on the steroid core, creating a diverse range of analogs for structure-activity relationship (SAR) studies.
Lipases: Enzymes like Novozym 435 have been successfully used for the kinetic resolution of steroid precursors, a vital step in producing enantiomerically pure compounds. acs.org
Developing enzymatic cascades within a single engineered microorganism could enable the straightforward, multi-step synthesis of novel this compound analogs from simple precursors. rsc.org
Continuous flow chemistry has emerged as a transformative technology in chemical synthesis, offering improved efficiency, safety, scalability, and process control compared to traditional batch methods. researchgate.netuva.nl Its application to steroid chemistry, while still a niche area, holds immense promise for developing innovative synthetic tactics. researchgate.netuva.nl
For this compound analogs, flow chemistry could be particularly advantageous for:
Improving Reaction Efficiency: Flow reactors can enhance heat and mass transfer, leading to faster reactions and higher yields.
Enabling Difficult Chemistries: Reactions that are hazardous or difficult to control in batch, such as certain hydrogenations or oxidations, can often be performed more safely in a continuous flow setup. uva.nl
Automated Multi-step Synthesis: Integrating multiple flow reactors can automate sequential reactions, significantly shortening the time required to produce complex molecules. researchgate.netresearchgate.net
Integration with Other Technologies: A key future direction is the merger of flow chemistry with biocatalysis and photochemistry to create highly efficient, streamlined synthetic platforms for novel steroids. researchgate.netuva.nl A successful implementation of a continuous flow system for the synthesis of (+)-boldenone achieved a tenfold higher space-time yield compared to batch synthesis, highlighting the potential of this approach. rsc.org
Integration of Multi-Omics Approaches for Comprehensive Understanding
To move beyond a classical understanding of this compound's pharmacology, which focuses on its interaction with the androgen receptor (AR), a holistic, systems-level approach is necessary. The "omics" technologies provide a powerful toolkit for generating a comprehensive molecular snapshot of a compound's effects. nih.gov This approach can reveal a unique "omic signature" that could expand the understanding of the biological changes induced by the substance. nih.gov
The metabolome directly reflects the phenotype of a biological system at a molecular level, capturing the downstream effects of genomic, transcriptomic, and proteomic processes. nih.gov
Metabolomics: Untargeted metabolomics can identify a broad spectrum of small-molecule metabolites affected by this compound administration. This can reveal alterations in key metabolic pathways, such as amino acid metabolism, energy production (e.g., TCA cycle), and nucleotide synthesis. nih.govmdpi.com Specific analytical techniques, like gas chromatography-mass spectrometry (GC/MS) with derivatization, are useful for detecting steroids like this compound and their metabolites in biological samples. researchgate.netresearchgate.net
Lipidomics: As steroids are lipids, their administration can have profound effects on lipid profiles. Lipidomics can characterize changes in various lipid classes, including fatty acids, glycerolipids, sphingolipids, and glycerophospholipids. nih.govmdpi.com Understanding these changes is crucial, as lipids are involved in cell signaling, membrane structure, and energy storage.
Proteomics: This approach quantifies large-scale changes in protein expression. In the context of this compound, proteomics can identify which proteins, beyond the AR, are up- or down-regulated in target tissues like skeletal muscle. This could uncover novel downstream effectors of AR signaling or identify AR-independent pathways.
Integrating these three "omics" layers provides a much richer and more nuanced view of the biological impact of this compound than any single approach alone. rsc.org For instance, observing a change in a lipogenic enzyme (proteomics) could be correlated with specific alterations in the lipid profile (lipidomics) and the availability of metabolic precursors (metabolomics).
The vast datasets generated by multi-omics studies can be integrated into computational models to simulate and predict the compound's effects. Systems biology modeling aims to understand the complex interactions within a biological system as a whole.
Future research should leverage these approaches to model this compound's activity. This could involve:
Androgen Receptor Pathway Modeling: Computational network models have been developed to integrate high-throughput screening data and predict a chemical's potential to act as an androgen receptor agonist or antagonist. nih.govresearchgate.net Applying these models to this compound and its analogs could help predict their activity and potential for off-target effects. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can analyze the interactions between chemical structures and biological responses. biorxiv.org Developing QSAR models for this compound and its derivatives could help predict the biological activity of newly designed analogs and prioritize them for synthesis and testing. biorxiv.org
Dynamic Modeling of Metabolic Networks: By incorporating metabolomic data, researchers can build dynamic models of metabolic pathways to understand how this compound perturbs cellular metabolism over time.
These modeling efforts, such as the Collaborative Modeling Project for Androgen Receptor Activity (CoMPARA), can accelerate the screening of new compounds and provide deeper mechanistic insights. nih.gov
Refinement of Analytical and Bioanalytical Methodologies
The continual evolution of analytical chemistry presents ongoing opportunities to enhance the detection and quantification of this compound in various biological matrices. While current methods provide a solid foundation for its analysis, future research is essential to address existing limitations and to develop more robust, sensitive, and efficient techniques. The primary goals for the refinement of analytical and bioanalytical methodologies include improving detection limits, increasing specificity, simplifying sample preparation, and exploring novel analytical platforms.
The analysis of steroid hormones, such as this compound, is inherently challenging due to their structural similarity to endogenous steroids and the vast differences in their concentrations in biological fluids. nih.gov Methodologies like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) have become the standard for steroid analysis, offering high specificity and sensitivity compared to older techniques like immunoassays. nih.govnih.gov
A significant area for refinement lies in the sample preparation process. Techniques such as liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation are commonly employed to isolate analytes from complex biological matrices like plasma, serum, and urine. nih.govcolab.ws Future efforts could focus on the development of more streamlined and automated sample preparation protocols to reduce analysis time, minimize sample loss, and improve reproducibility. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS has long been considered a "gold standard" for the forensic identification of substances, including anabolic steroids. wikipedia.org This technique combines the separation power of gas chromatography with the mass analysis capabilities of mass spectrometry to identify different compounds within a sample. wikipedia.org For the analysis of steroids like this compound, derivatization is often required to increase their volatility for GC analysis. nih.gov
A study by Choi et al. (1999) developed a method using gas chromatography/negative-ion chemical ionization mass spectrometry (GC/NCI-MS) and tandem mass spectrometry (GC/NCI-MS/MS) for the determination of several anabolic steroids, including this compound, in human urine. nih.gov This method utilized heptafluorobutyric anhydride (B1165640) (HFBA) as a derivatizing agent. nih.gov The detection limits for the anabolic steroids in this study were in the range of 5-20 parts per billion (ppb) at a signal-to-noise ratio of 3. nih.govresearchgate.net
| Analytical Method | Analyte | Matrix | Derivatizing Agent | Detection Limit (S/N=3) |
|---|---|---|---|---|
| GC/NCI-MS and GC/NCI-MS/MS | This compound | Human Urine | Heptafluorobutyric anhydride (HFBA) | 5-20 ppb |
Further research in this area could explore alternative derivatization reagents and techniques to enhance the sensitivity and specificity of GC-MS methods for this compound. Additionally, the development of methods that require minimal or no derivatization would simplify the analytical workflow.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as a powerful and popular alternative for steroid analysis, offering simplified sample preparation compared to GC-MS and increased specificity over immunoassays. nih.govnih.gov This technique combines the separation capabilities of liquid chromatography with the highly selective and sensitive detection of tandem mass spectrometry. wikipedia.org LC-MS/MS is particularly well-suited for the analysis of a wide range of compounds in complex biological samples and has been increasingly adopted in clinical laboratories for steroid hormone measurement. nih.govwikipedia.org
Screening for anabolic agents, including this compound, in the context of doping analysis often employs liquid chromatography-electrospray ionization tandem mass spectrometry. colab.ws The development and validation of robust LC-MS/MS methods are crucial for ensuring the accuracy and reliability of results. Method validation, following guidelines from bodies like the International Conference on Harmonisation (ICH), involves assessing parameters such as accuracy, precision, specificity, linearity, and range to ensure the method is fit for its intended purpose. chemrj.orgjddtonline.info
Future refinements in LC-MS/MS methodologies for this compound could focus on several key areas:
Q & A
Q. What documentation is required for ethical approval of this compound studies involving animal models?
- Methodological Answer : Submit Institutional Animal Care and Use Committee (IACUC) protocols detailing humane endpoints, sample size justification (power analysis), and analgesic regimens. Include certificates of analysis for test compounds to verify purity and compliance with Schedule III regulations (U.S.) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
